REACTION_CXSMILES
|
[CH3:1][C:2]1C=[CH:5][NH:4][C:3]=1C=O.Cl.[NH2:10][OH:11].[C:12]([O-])(=O)[CH3:13].[Na+]>CO>[CH3:5][N:4]1[CH:3]=[CH:2][CH:1]=[C:12]1[CH:13]=[N:10][OH:11] |f:1.2,3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(NC=C1)C=O
|
Name
|
|
Quantity
|
9.55 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
11.28 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was purified by column-chromatography (ethyl acetate/hexane=3/1)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC=C1)C=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.01 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1C=[CH:5][NH:4][C:3]=1C=O.Cl.[NH2:10][OH:11].[C:12]([O-])(=O)[CH3:13].[Na+]>CO>[CH3:5][N:4]1[CH:3]=[CH:2][CH:1]=[C:12]1[CH:13]=[N:10][OH:11] |f:1.2,3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(NC=C1)C=O
|
Name
|
|
Quantity
|
9.55 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
11.28 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was purified by column-chromatography (ethyl acetate/hexane=3/1)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC=C1)C=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.01 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |